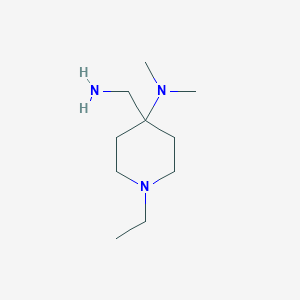

4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and reactions that can be informative for understanding similar compounds. For instance, the first paper discusses a pyrimidinium iodide derivative, which, like the compound , contains an amino group that could potentially participate in similar chemical reactions . The second paper describes reactions involving aminopyrylium salts with secondary amines . Although the specific compound is not mentioned, the reactivity of amines is a relevant topic for the analysis of 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine.

Synthesis Analysis

The synthesis of 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine is not detailed in the provided papers. However, the synthesis of related compounds typically involves the alkylation of amines. For example, the major product in the first paper is obtained through methylation of a pyrimidine derivative . Similarly, the reactions described in the second paper involve the formation of aminopyrylium derivatives from secondary amines . These methods could potentially be adapted for the synthesis of the compound , using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine is not analyzed in the papers, the first paper provides a detailed description of the crystal structure of a pyrimidinium iodide derivative . The molecule is described as planar with a pyrimidine ring adopting a 2,5-diene structure. This information is useful for understanding how similar structures might behave in a crystalline environment.

Chemical Reactions Analysis

The chemical reactions of 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine are not directly covered in the papers. However, the second paper discusses various reactions of aminopyrylium salts with different nucleophiles . These reactions include additions and substitutions that could be relevant to the reactivity of the amino group in the compound of interest. The information provided can serve as a basis for hypothesizing potential reactions that 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine are not described in the papers. However, the crystalline structure and hydrogen bonding described in the first paper provide insights into how similar compounds might interact in the solid state. The reactivity described in the second paper suggests that the compound might also react with a variety of nucleophiles, which would influence its chemical properties.

科学的研究の応用

Polymer Synthesis and Characterization

4-(Aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine has been utilized in the synthesis of polymers. Lynn and Langer (2000) discussed the synthesis and characterization of poly(β-aminoesters) using similar compounds, emphasizing their degradation into beta-amino acids and potential noncytotoxicity compared to traditional polymers used as synthetic transfection vectors (Lynn & Langer, 2000).

Cytotoxic Activity in Cancer Research

Research by Deady et al. (2003) explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, using similar amines, and evaluated their cytotoxic activity against various cancer cell lines. Their findings contribute to the development of potential anticancer drugs (Deady et al., 2003).

Fluorescence Enhancement in Photochemical Studies

Yang, Chiou, and Liau (2002) studied the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, indicating how similar amines can influence the photochemical behavior and fluorescence of compounds, a principle relevant in the development of fluorescent materials and sensors (Yang, Chiou, & Liau, 2002).

Domino Reactions in Organic Chemistry

Zhao et al. (2020) investigated the use of similar amines in catalyst-free domino reactions for synthesizing furan derivatives. Their work is significant in organic synthesis, offering insights into efficient and environmentally friendly reaction processes (Zhao et al., 2020).

Synthesis of Imidazole Derivatives

Helal and Lucas (2002) reported on the synthesis of 1-alkyl-4-imidazolecarboxylates using similar amines. This research contributes to the field of heterocyclic chemistry, essential in pharmaceutical and agricultural chemistry (Helal & Lucas, 2002).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-4-13-7-5-10(9-11,6-8-13)12(2)3/h4-9,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMSHOQNZVVJSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)(CN)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429359 |

Source

|

| Record name | 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine | |

CAS RN |

891656-66-9 |

Source

|

| Record name | 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

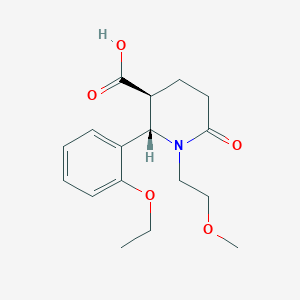

![Benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate](/img/structure/B1277033.png)

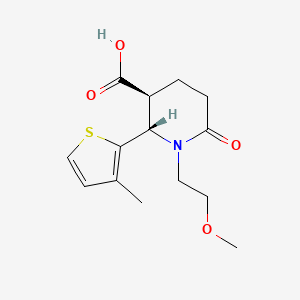

![7-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one](/img/structure/B1277053.png)

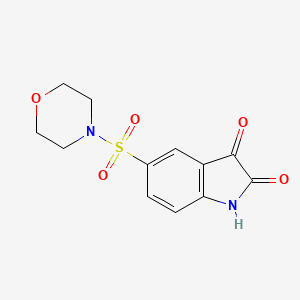

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1277079.png)